Hemi-babim
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H14N6 |
|---|---|
Molecular Weight |
290.32 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylmethyl)-3H-benzimidazole-5-carboximidamide |
InChI |
InChI=1S/C16H14N6/c17-16(18)9-5-6-12-13(7-9)22-15(21-12)8-14-19-10-3-1-2-4-11(10)20-14/h1-7H,8H2,(H3,17,18)(H,19,20)(H,21,22) |
InChI Key |
KKJYVDXDZURHMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CC3=NC4=C(N3)C=C(C=C4)C(=N)N |
Origin of Product |
United States |
Synthetic Strategies and Structural Modifications of Hemi Babim and Its Analogues
Established Synthetic Pathways for Hemi-babim Derivatization
Information detailing established synthetic pathways specifically for the derivatization of this compound is not extensively described in the available literature. While the synthesis of related benzimidazole (B57391) structures has been reported, such as the hemi-synthesis of chiral benzimidazoles from different starting materials mdpi.com, specific, established routes for creating diverse derivatives of this compound were not identified in the provided search results.
Rational Design Principles for this compound Analogues
Rational design principles for this compound analogues appear to be closely tied to its function as a zinc-mediated serine protease inhibitor. Studies comparing this compound with related compounds like bis(5-amidino-2-benzimidazolyl)methane (BABIM) and bis(5-amidino-2-benzimidazolyl)methane ketone (keto-BABIM) highlight structural features crucial for their interaction with target enzymes. The design in this context focuses on compounds capable of recruiting a zinc ion to mediate high-affinity binding to the protease active site nih.govrcsb.org. Inhibitor binding is mediated by a zinc ion tetrahedrally coordinated by two benzimidazole nitrogen atoms of the inhibitor, as well as specific residues (e.g., N(epsilon2)His57 and O(gamma)Ser195) of the protease nih.govrcsb.org. This suggests that rational design involves incorporating structural elements, such as benzimidazole rings, positioned to facilitate zinc coordination and appropriate interactions within the enzyme's active site.
Influence of Structural Variations on Biological Activity Profiles
Structural variations among this compound and its related analogues, such as BABIM and keto-BABIM, significantly influence their biological activity profiles, particularly their potency and selectivity as serine protease inhibitors. Crystal structures of complexes formed between proteases (like thrombin and trypsin) and these inhibitors, in the presence of zinc, reveal how differences in their bridging linkers affect their binding mode and interaction with the active site nih.govrcsb.org. For instance, the structures of thrombin-BABIM-Zn²⁺, -keto-BABIM-Zn²⁺, and -hemi-BABim-Zn²⁺ complexes have been determined and compared to understand the structural principles governing selectivity nih.govrcsb.org. The ability of these compounds to recruit Zn²⁺ as a co-inhibitor is a key aspect of their mechanism of action nih.govrcsb.org. In silico studies have also explored the interactions of this compound with viral proteases, such as the SARS-CoV-2 papain-like protease, providing insights into potential binding modes and predicted activity based on docking scores and molecular dynamics simulations nih.govresearchgate.net.
Molecular Interactions and Mechanistic Elucidation of Hemi Babim
Enzyme Inhibition Kinetics and Hemi-babim's Modulatory Effects
Investigations into this compound's biological activity have revealed its capacity to modulate the function of certain enzymes through inhibitory mechanisms.
This compound has been investigated for its inhibitory effects on serine proteases. Early research demonstrated that this compound can inhibit serine proteases like trypsin and thrombin, with its inhibitory activity being notably mediated by the presence of Zn²⁺ ions. nih.govresearchgate.net This suggests a mechanism where the metal ion plays a crucial role in facilitating the binding and inhibitory potency of this compound against these enzymes. The structures of Zn²⁺-free trypsin-Hemi-babim complexes have also been determined for comparison with the Zn²⁺-mediated interactions. nih.govresearchgate.netresearchgate.net
More recent in-silico studies have explored this compound as a potential inhibitor of SARS-CoV-2 proteases, specifically the main protease (MPro) and papain-like protease. nih.govresearchgate.netnih.gov These computational investigations suggest that this compound may exhibit inhibitory activity against these viral enzymes, highlighting a broader potential for serine or cysteine protease inhibition. nih.govresearchgate.netnih.gov
This compound is listed in the DrugBank database with a reported mechanism of action as a prothrombin inhibitor. drugbank.comdrugbank.com Prothrombin is a zymogen of thrombin, a key enzyme in the coagulation cascade, which is a type of serine protease. uniprot.org The inhibition of prothrombin or thrombin by this compound aligns with the findings from studies on its serine protease inhibitory activity. nih.govresearchgate.net
Investigation of Serine Protease Inhibition by this compound
Structural Biology of this compound-Target Complexes
Understanding the precise molecular interactions between this compound and its target proteins requires detailed structural analysis of the resulting complexes.
Crystallographic studies have been performed to elucidate the binding sites of this compound on target serine proteases, particularly trypsin. nih.govresearchgate.netresearchgate.net These analyses have shown that in the presence of Zn²⁺, this compound binding to trypsin is mediated by a zinc ion. nih.govresearchgate.net The Zn²⁺ ion is tetrahedrally coordinated by two benzimidazole (B57391) nitrogen atoms from this compound, along with N(epsilon2) of His57 and O(gamma) of Ser195 from the trypsin enzyme. nih.govresearchgate.net This structural arrangement underscores the importance of Zn²⁺ in the high-affinity binding of this compound to certain serine proteases. nih.govresearchgate.net Crystallographic determinations have also been conducted for Zn²⁺-free trypsin-Hemi-babim complexes to provide a comparative structural basis. nih.govresearchgate.netresearchgate.net
Ligand-protein interaction profiling provides a detailed view of the non-covalent forces and contacts that stabilize the complex between this compound and its targets. In the crystallographic studies with trypsin, interactions mediated by the coordinating Zn²⁺ ion are central to the binding of this compound. nih.govresearchgate.net
Computational studies investigating this compound's interaction with the SARS-CoV-2 papain-like protease have identified specific residues involved in binding. Analysis of the protein-ligand interaction diagram revealed that this compound forms two hydrogen bonds and one salt bridge with ASP179 and one hydrogen bond with HIS73 of the papain-like protease. nih.govresearchgate.net These interactions contribute to the docking score and predicted binding stability of the complex. nih.govresearchgate.netresearchgate.net
Crystallographic Analysis of this compound Binding Sites
Computational Approaches to this compound's Mechanism of Action
Computational methods have played a significant role in complementing experimental studies and predicting the potential interactions and mechanism of action of this compound, particularly in the context of novel targets like viral proteases. Techniques such as molecular docking, molecular mechanics/generalized Born surface area (MM-GBSA) calculations, and molecular dynamics (MD) simulations have been employed. nih.govresearchgate.netresearchgate.netnih.govdntb.gov.uamdpi.comscielo.brplos.org
Molecular Docking Simulations for this compound-Target Interactions
Molecular docking simulations have been employed to predict the binding affinity and interaction modes of this compound with target proteins. Studies have explored its potential inhibitory activity against key enzymes of SARS-CoV-2, specifically the main protease (MPro) and papain-like protease researchgate.netnih.govnih.gov. In one in silico study, this compound showed a docking score of -7.09 kcal/mol when interacting with papain-like protease researchgate.netnih.govnih.gov. The docking analysis indicated specific interactions between this compound and amino acid residues within the binding site of the target protein. For instance, this compound was observed to form hydrogen bonds and a salt bridge with ASP179 of papain-like protease, as well as a hydrogen bond with HIS73 nih.gov.
Beyond viral proteases, this compound and related compounds have also been studied for their interactions with serine proteases like trypsin and thrombin rcsb.org. These studies have shown that this compound can mediate binding to these proteases, sometimes involving the recruitment of a zinc ion rcsb.org. The binding of this compound to trypsin has been investigated crystallographically, providing detailed insights into the coordination environment, where a zinc ion is tetrahedrally coordinated by nitrogen atoms from this compound's benzimidazole rings, N(epsilon2) of His57, and O(gamma) of Ser195 rcsb.org.
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Types | Source |
| Papain-like protease | -7.09 | ASP179, HIS73 | Hydrogen bonds, Salt bridge | nih.govnih.gov |
| Trypsin (with Zn2+) | Not specified | His57, Ser195 | Coordination (via Zn2+), Benzimidazole N | rcsb.org |
| Thrombin (with Zn2+) | Not specified | Not specified | Coordination (via Zn2+) | rcsb.org |
Molecular Dynamics Simulations of this compound in Biological Environments
Molecular dynamics (MD) simulations are utilized to assess the stability of protein-ligand complexes and to understand the dynamic behavior of the compound within a biological environment over time researchgate.netnih.govplos.org. Following molecular docking, MD simulations were performed for the this compound and papain-like protease complex to evaluate its stability researchgate.netnih.govnih.gov. These simulations provide evidence regarding the ability of this compound to maintain its binding pose and interactions with the protein in a dynamic setting researchgate.netnih.gov.
During MD simulations, analyses of intermolecular interactions, including hydrogen bonds, ionic interactions, salt bridges, and hydrophobic contacts, are conducted to understand the nature and persistence of the protein-ligand binding nih.gov. For the this compound-papain-like protease complex, analyses over a 100 ns simulation period confirmed various intramolecular and intermolecular interactions, including hydrogen bonds nih.gov. This compound demonstrated consistent contact with the protein during the simulation, suggesting a stable interaction nih.gov. The low fluctuation observed in the contact frequency with specific amino acids further supports the stability of the complex nih.gov.
Quantitative Structure-Activity Relationship (QSAR) for this compound Design
Quantitative Structure-Activity Relationship (QSAR) studies aim to develop predictive models that correlate chemical structure with biological activity, which can inform the design of new compounds with improved properties x-mol.netscielo.br. While direct QSAR studies specifically focused on the design of this compound are not extensively detailed in the provided search results, the context of research involving this compound is related to areas where QSAR is a relevant technique. Studies investigating inhibitors for SARS-CoV Mpro, a target similar to one explored with this compound, have employed QSAR modeling x-mol.netuni-muenster.de. Additionally, the in silico study on this compound's potential against SARS-CoV-2 proteases is cited in publications that discuss and utilize QSAR methodologies in the context of identifying potential therapeutic agents scielo.br. This suggests that while specific QSAR parameters for this compound design are not explicitly provided, the compound falls within a domain of research where QSAR is a recognized tool for exploring structural determinants of activity and guiding the synthesis of related molecules.
Exploration of Hemi Babim S Preclinical Therapeutic Potential
Anticoagulant Research Involving Hemi-babim
Research into this compound has indicated potential activity relevant to anticoagulation due to its inhibitory effects on certain serine proteases involved in the blood coagulation cascade. Studies have determined the structures of this compound in complex with trypsin, a model serine protease, and compared them to complexes involving other related compounds nih.gov. Furthermore, this compound has been mentioned in the context of inhibiting thrombin and Factor Xa, both key serine proteases in coagulation probes-drugs.org. The ability of this compound to interact with and inhibit these enzymes suggests a potential role in modulating the coagulation process.
This compound as a Modulator of Trypanosomal Serine Proteases
The potential of this compound to modulate trypanosomal serine proteases is an area of investigation. Studies have examined the interaction of this compound with trypsin, which serves as a model for understanding the activity of inhibitors against serine proteases, including those found in Trypanosoma species nih.govresearchgate.net. Trypanosoma brucei is known to contain serine proteases, and research has explored the role of these enzymes in parasite virulence researchgate.netplos.org. The structural studies involving this compound and trypsin contribute to the understanding of how this compound might interact with and potentially modulate similar proteases in trypanosomes.
Evaluation of this compound's Antiviral Activity (e.g., SARS-CoV-2)
This compound has been evaluated for its potential antiviral activity, particularly against SARS-CoV-2, through in-silico studies. Molecular docking and dynamics simulations have been employed to investigate the interaction of this compound with key SARS-CoV-2 proteins, specifically the main protease (MPro) and papain-like protease nih.govplos.orgtandfonline.comresearchgate.netresearchgate.net. These computational studies have suggested that this compound exhibits favorable docking scores and stable binding interactions with these viral proteases, indicating potential inhibitory activity nih.govresearchgate.net. For instance, in one in-silico study, this compound showed a docking score of -7.090 against a SARS-CoV-2 protease target and demonstrated stable performance during molecular dynamics simulations nih.gov. This suggests that this compound could potentially interfere with the function of these essential viral enzymes, which are critical for SARS-CoV-2 replication.
Broader Spectrum Enzyme Modulation by this compound
This compound is recognized as a serine protease inhibitor probes-drugs.org. Serine proteases constitute a large and diverse class of enzymes involved in a wide array of biological processes across different organisms mdpi.com. The demonstrated interactions of this compound with specific serine proteases such as trypsin, thrombin, and Factor Xa highlight its capacity for enzyme modulation within this class nih.govprobes-drugs.org. This broader inhibitory potential against various serine proteases suggests that this compound's biological effects may extend beyond specific targets, potentially influencing multiple enzymatic pathways.
Advanced Research Methodologies Applied to Hemi Babim Studies
Biochemical Assays for Hemi-babim's Biological Activity
Biochemical assays are fundamental laboratory techniques employed to quantify the activity, concentration, or properties of biomolecules, including enzymes, proteins, and nucleic acids. These assays are vital in bioorganic chemistry for investigating the biochemical mechanisms underlying biological processes and diseases. They are widely used for compound screening to identify biological activity and for mechanistic studies.
Typical biochemical assays can include enzyme assays to measure enzyme activity, binding assays to quantify interactions between biomolecules like protein-ligand interactions, and cell-based assays to assess cellular responses to stimuli. Advances in biochemical assay technology include miniaturization for high-throughput screening, automation for improved reproducibility, and novel detection methods for enhanced sensitivity.
While the search results highlight the importance and types of biochemical assays in general biological and drug discovery research, specific experimental biochemical assay data detailing this compound's biological activity in a wet-lab setting were not extensively provided. However, the application of such assays would be a critical step in experimentally validating any predicted biological activities of this compound.
Spectroscopic Techniques for this compound-Protein Interaction Analysis
Spectroscopic techniques play a significant role in analyzing interactions between molecules, including protein-ligand binding. These methods can provide insights into the binding site, affinity, and conformational changes upon interaction. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and various fluorescence-based spectroscopies are commonly used to study protein-ligand interactions. NMR spectroscopy, for instance, offers a range of techniques to investigate protein-ligand interactions, capable of revealing interaction mechanisms with atomic resolution. Fluorescence spectroscopy can be used to monitor protein interactions in living cells.
In the context of this compound, an in-silico study exploring its potential as an inhibitor against SARS-CoV-2 proteases utilized molecular docking and dynamics simulations to analyze protein-ligand interactions at an atomic level. This computational approach allowed for the visualization of interactions, such as hydrogen bonds and salt bridges, between this compound and amino acid residues of the target proteins. While this study provides computational insights into predicted interactions, experimental spectroscopic techniques would be necessary to confirm and characterize these interactions in a real-world setting. The in-silico analysis indicated that this compound showed interactions with amino acids of papain-like protease, including hydrogen bonds and a salt bridge with ASP179, and a hydrogen bond with HIS73, with a docking score of -7.090.
High-Throughput Screening Approaches for this compound Derivatives
High-throughput screening (HTS) is a method used to rapidly test a large number of compounds for a specific biological activity. This approach is crucial in the early stages of drug discovery and chemical biology to identify potential lead compounds. HTS often involves miniaturized biochemical or cell-based assays and automated systems to handle large compound libraries efficiently.
In the context of this compound, computational high-throughput virtual screening (HTVS) has been employed as part of an in-silico study. This virtual screening workflow utilized docking algorithms, including HTVS, Standard Precision (SP), and Extra Precision (XP), to screen a library of ligands, which included this compound, against target proteins. The virtual screening process involved filtering docked ligands based on docking scores and subsequent analysis using methods like Molecular Mechanics based Generalized Born Surface Area (MM/GBSA) computations. The in-silico study reported docking scores for this compound, indicating its potential binding affinity to the studied proteins.
This computational approach allows for the rapid evaluation of a large number of compounds or derivatives in a virtual environment to prioritize candidates for experimental testing. While the search results detail this in-silico screening approach involving this compound, information on experimental high-throughput screening specifically of this compound derivatives was not found.
Summary of In-Silico Docking Scores for this compound
The in-silico study investigating this compound as a potential inhibitor against SARS-CoV-2 proteases reported the following docking score:
| Compound | Target Protein | Docking Score (kcal/mol) |
| This compound | Papain-like protease | -7.090 |
Note: This table presents data from an in-silico (computational) study.
Future Perspectives and Unaddressed Research Questions for Hemi Babim
Identification of Novel Biological Targets for Hemi-babim
Current research on this compound has primarily focused on computational predictions of its interaction with specific biological targets. Notably, in-silico studies have suggested this compound as a potential inhibitor of SARS-CoV-2 main protease (MPro) and papain-like protease, key enzymes involved in viral replication. nih.govresearchgate.netnih.govmdpi.com Molecular docking simulations have indicated favorable binding scores for this compound with these proteases. nih.govmdpi.com For instance, one study reported a docking score of -7.09 for this compound with the papain-like protease, demonstrating potential interactions including hydrogen bonds and a salt bridge with specific residues like ASP179 and HIS73. nih.gov Additionally, this compound has been noted as a potential inhibitor of Trypsin-1 (PRSS1). biorxiv.org
Despite these initial findings, the spectrum of biological targets with which this compound might interact remains largely unexplored. Future research should prioritize comprehensive experimental approaches, such as activity-based protein profiling, thermal proteome profiling, and pull-down assays coupled with mass spectrometry, to identify novel direct binding partners of this compound in various biological systems. Furthermore, advanced computational techniques, including large-scale virtual screening against diverse target databases and network pharmacology approaches, could predict additional potential targets and pathways modulated by this compound. Addressing the polypharmacological profile of this compound is crucial for understanding its full biological impact and potential therapeutic applications.
Development of this compound-Based Molecular Probes
The chemical structure of this compound, characterized by its dual benzimidazole (B57391) system and amidine group, presents an interesting scaffold for the development of molecular probes. solubilityofthings.com While no published research specifically details the creation of this compound-based probes, this represents a significant unaddressed area. Molecular probes derived from this compound could serve as invaluable tools for dissecting complex biological processes and validating predicted target interactions.
Future work should focus on synthesizing this compound derivatives incorporating tags suitable for various research applications. This could include the introduction of fluorescent tags for live-cell imaging of target engagement, biotin (B1667282) tags for affinity purification of binding partners, or photoaffinity labels for covalent capture of transient interactions. The strategic placement of these tags within the this compound scaffold is critical to preserve its intrinsic binding properties. Developing such probes would enable detailed studies on the localization, dynamics, and functional consequences of this compound-target interactions in cellular and in vivo contexts.
Integration of Omics Technologies in this compound Research
The integration of omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, holds substantial potential to provide a holistic understanding of this compound's effects on biological systems. While omics approaches are increasingly utilized in drug discovery to identify biomarkers, elucidate mechanisms of action, and predict drug response, their application to this compound research is currently lacking in the publicly available literature. researchgate.netscielo.br
Future studies should employ transcriptomics to analyze gene expression changes in response to this compound treatment, potentially revealing affected pathways. Proteomics could identify alterations in protein abundance and post-translational modifications, offering insights into cellular processes modulated by the compound. Metabolomics could profile metabolic shifts, providing functional readouts of its biological activity. Integrating data from multiple omics layers through bioinformatics and systems biology approaches would enable the construction of comprehensive molecular profiles associated with this compound exposure, potentially identifying predictive biomarkers of response or toxicity and uncovering complex network perturbations.
Translational Outlook for this compound-Derived Leads
This compound is currently classified as an experimental compound in databases like DrugBank, indicating it has not been approved for clinical use. drugbank.comdrugbank.com The in-silico studies suggesting its potential against SARS-CoV-2 proteases highlight a possible translational path, particularly in the context of antiviral therapy. nih.govresearchgate.netnih.govmdpi.com However, these are preliminary computational findings that require rigorous experimental validation.
Q & A
Q. How can this compound’s properties be contextualized within green chemistry principles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
